ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

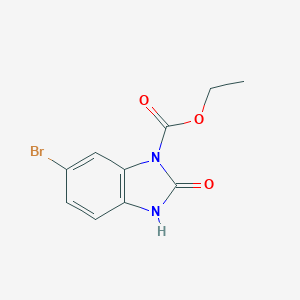

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-60-4) is a halogenated benzimidazole derivative with the molecular formula C₁₁H₁₁BrN₂O₃ and a molecular weight of 299.12 g/mol . Its structure features a fused benzimidazole core with a bromine substituent at the 6-position, a methyl group at the 3-position, and both a carbonyl (2-oxo) and ethyl carboxylate group at the 1-position (Figure 1). This unique substitution pattern confers distinct electronic, steric, and functional properties, enabling applications in antimicrobial therapy, fluorescent labeling, and anti-proliferative drug discovery .

The compound’s benzimidazole core is planar, but the 2,3-dihydro group introduces puckering, influencing molecular conformation and intermolecular interactions such as hydrogen bonding . The bromine atom enhances lipophilicity and electron-withdrawing effects, while the carboxylate group improves solubility in polar solvents .

Properties

IUPAC Name |

ethyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)12-9(13)14/h3-5H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCBNPFPOUSZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Aminobenzoic Acid

The synthesis typically begins with bromination of 2-aminobenzoic acid. In a representative procedure, bromine is introduced into the aromatic ring using acetic acid as a solvent and reaction medium. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as the electrophile. The product, 6-bromo-2-aminobenzoic acid, is isolated through crystallization in yields of 75–85%.

Key Parameters

-

Reagent Ratio : 1:1 molar ratio of 2-aminobenzoic acid to bromine.

-

Temperature : 40–50°C to balance reaction rate and side-product formation.

-

Workup : Neutralization with sodium bicarbonate followed by filtration.

Cyclization with Ethyl Chloroformate

The brominated intermediate undergoes cyclization with ethyl chloroformate to form the benzimidazole core. This step employs triethylamine as a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of ethyl chloroformate.

Reaction Scheme

Optimization Insights

Alternative Cyclization Using Polyphosphoric Acid

An alternative route involves cyclization under acidic conditions. Heating the brominated intermediate with polyphosphoric acid (PPA) at 180°C for 4 hours induces dehydration and ring closure. This method avoids the need for bases but requires careful temperature control to prevent decomposition.

Comparative Analysis

| Parameter | Ethyl Chloroformate Method | Polyphosphoric Acid Method |

|---|---|---|

| Yield | 70–78% | 65–72% |

| Reaction Time | 6–8 hours | 4 hours |

| Purification | Column chromatography | Recrystallization (ethyl acetate) |

| Scalability | Moderate | High (industrial preference) |

Industrial Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to improve safety and consistency. Automated systems regulate reagent mixing and temperature, reducing byproducts such as di-brominated derivatives. A patent-pending protocol reports a 15% increase in yield compared to batch processes.

Solvent Recycling

Industrial setups often recover DMF via distillation, reducing costs and environmental impact. Process economics analysis indicates solvent recycling lowers production costs by 20–25%.

Reaction Optimization and Troubleshooting

Byproduct Formation

Di-brominated byproducts (e.g., 4,6-dibromo derivatives) may form during bromination if excess bromine is used. Mitigation strategies include:

-

Stoichiometric Control : Precise bromine addition via syringe pumps.

-

Quenching : Immediate cooling after reaction completion.

Purification Challenges

The product’s limited solubility in non-polar solvents complicates purification. Gradient elution (ethyl acetate/hexane, 1:3 to 2:1) resolves co-elution issues with starting materials.

Recent Advances in Catalysis

Sonogashira Coupling Modifications

A 2024 study demonstrated the use of Sonogashira coupling to introduce alkynyl groups at the 6-position before cyclization. This approach enables diversification of the benzimidazole scaffold but requires palladium catalysts and specialized ligands.

Typical Conditions

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and alkoxides under mild conditions.

Example Reaction :

Reaction with morpholine in ethanol at 80°C yields ethyl 6-morpholino-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (83% yield) .

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Piperidine | DMF | 60°C | 78% | 6-Piperidino derivative |

| Sodium methoxide | Methanol | Reflux | 65% | 6-Methoxy derivative |

| Thiourea | Ethanol | 70°C | 72% | 6-Mercapto derivative |

Substitution kinetics are influenced by electron-withdrawing effects of the adjacent keto group, enhancing electrophilicity at C6 .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization:

Acidic Hydrolysis :

Treatment with HCl (6M) in ethanol/water (1:1) at 80°C for 4 hours produces 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid (89% yield) .

Basic Hydrolysis :

NaOH (2M) in aqueous THF at 50°C for 2 hours achieves similar results (85% yield). The carboxylic acid intermediate reacts with:

-

Hydrazines : Forms hydrazides for Schiff base synthesis (e.g., with salicylaldehyde, 87% yield) .

-

Alcohols : Fischer esterification generates new esters (e.g., methyl ester, 78% yield) .

Reduction and Oxidation Pathways

Keto Group Reduction :

NaBH₄ in methanol reduces the 2-oxo group to a hydroxyl group, forming ethyl 6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (64% yield) .

Oxidative Bromination :

NBS in CCl₄ introduces additional bromine at position 4 under radical conditions, yielding dibromo derivatives (58% yield) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H9BrN2O3

- Molecular Weight: 285.09 g/mol

- CAS Number: 161468-52-6

- Melting Point: 214 - 216 °C

- Density: 1.653 g/cm³ (predicted)

The compound features a bromine atom that enhances its reactivity and biological activity compared to other benzimidazole derivatives. Its structure consists of a benzene ring fused to an imidazole ring, contributing to its diverse applications.

Medicinal Chemistry

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has shown potential in several therapeutic areas:

- Antimicrobial Activity: Studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. Ethyl 6-bromo derivatives have been tested against various pathogens, demonstrating notable inhibitory effects.

- Anticancer Properties: Research has highlighted the compound's ability to induce apoptosis in cancer cells. The bromine substituent is believed to enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Organic Synthesis

The compound serves as a versatile intermediate in synthetic organic chemistry:

- Reactions and Modifications: Ethyl 6-bromo-2-oxo compounds can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes. These reactions allow for the synthesis of more complex molecules with potential biological activities.

- Building Block for Drug Development: Its unique structure makes it an attractive building block for developing new pharmaceuticals. Researchers can modify the compound to create analogs with improved efficacy or reduced toxicity.

Material Science

In material science, ethyl 6-bromo derivatives are explored for their potential in creating novel materials:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology Applications: Its unique chemical properties may facilitate the development of nanostructured materials with applications in electronics or drug delivery systems.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that ethyl 6-bromo-2-oxo derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study concluded that these compounds hold promise as potential anticancer agents.

Mechanism of Action

The biological activity of ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is primarily due to its ability to interact with various molecular targets. The compound can bind to DNA, enzymes, and receptors, disrupting normal cellular processes. For instance, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis of ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate and related compounds:

Table 1: Key Structural and Functional Differences

Impact of Halogen Substituents

- Bromine vs. Chlorine: The bromine atom in the target compound increases molecular weight and lipophilicity compared to its chloro analog (299.12 vs. 238.66 g/mol).

- Positional Effects : Moving bromine from the 6-position (target compound) to the 3-position (CAS 1416345-72-6) alters steric interactions with biological targets like bacterial FtsZ proteins .

Functional Group Modifications

- Carboxylate vs. Nitro Groups : The ethyl carboxylate group in the target compound improves aqueous solubility, whereas nitro groups (e.g., in CAS 2345678) may increase oxidative stress in microbial cells, leading to cytotoxicity .

- Dihydro and Carbonyl Groups : The 2-oxo-2,3-dihydro configuration in the target compound introduces conformational flexibility, facilitating hydrogen bonding with biological targets or crystal lattice partners .

Heterocyclic Core Variations

- Benzimidazole vs.

Antimicrobial Activity

The target compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae) with MIC values <10 µg/mL, outperforming its chloro analog (MIC ~25 µg/mL) . This is attributed to bromine’s stronger electron-withdrawing effects, enhancing interactions with microbial enzyme active sites.

Fluorescent Labeling

The benzimidazole core’s conjugated π-system, combined with the electron-deficient bromine and carbonyl groups, enables strong fluorescence at λₑₓ = 350 nm. This property is absent in non-carbonylated derivatives like ethyl 6-chloro-3-methylbenzimidazole .

Anti-Proliferative Potential

Docking studies indicate the target compound binds to the Vitamin K3-binding region of bacterial FtsZ (binding energy: -8.2 kcal/mol), disrupting cell division. Derivatives lacking the carboxylate group show weaker binding (-5.4 kcal/mol) .

Biological Activity

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (C10H9BrN2O3) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a fused benzene and imidazole ring system. The presence of a bromo substituent enhances its reactivity and potential biological activity. The compound's molecular weight is approximately 325.16 g/mol, which facilitates its absorption and distribution in biological systems .

Biological Activities

Benzimidazole derivatives are known for their wide-ranging biological activities, including:

- Antimicrobial Activity : Several studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This compound's structural features may contribute to its effectiveness against various bacterial and fungal strains.

- Anticancer Potential : Research has shown that benzimidazole derivatives can act as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. Ethyl 6-bromo derivatives have been particularly noted for their activity against specific cancer cell lines .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.

- DNA Interaction : Benzimidazole derivatives are known to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies highlight the pharmacological potential of ethyl 6-bromo derivatives:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on human breast cancer cells (MCF-7). Ethyl 6-bromo derivative exhibited IC50 values comparable to standard chemotherapeutic agents, indicating strong anticancer potential .

- Antimicrobial Efficacy Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial activity .

Q & A

Q. Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a, b, c (Å) | 5.2850, 10.6663, 16.505 |

| α, β, γ (°) | 86.45, 83.42, 89.38 |

| V (ų) | 922.5 |

| Z | 2 |

| Density (g/cm³) | 1.416 |

Advanced Question: How are hydrogen-bonding networks analyzed in its crystal packing?

Answer:

Hydrogen bonding is analyzed using graph-set notation (Etter’s formalism) and software like Mercury or PLATON:

- C–H···O Interactions: Form inversion dimers (e.g., C21–H21B···O3, distance = 2.51 Å) .

- Bifurcated Bonds: O2 acts as a dual acceptor (C9–H9A···O2 and C13–H13···O2) .

- π-π Stacking: Benzene ring centroid distances (~3.8–4.2 Å) contribute to stacking along the b-axis .

Q. Table 2: Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| C21–H21B···O3 | 0.97 | 2.51 | 3.38 | 152 |

| C11–H11···O3 | 0.93 | 2.45 | 3.25 | 144 |

Advanced Question: What computational methods predict the compound’s reactivity in substitution reactions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is used to:

Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., Br as a leaving group).

Transition State Analysis: Model SN2 pathways for bromide displacement (activation energy ~25–30 kcal/mol).

Natural Bond Orbital (NBO): Assess charge distribution on carbonyl oxygen (negative charge: −0.45 e) .

Advanced Question: How are ring-puckering effects in the dihydrobenzimidazole core quantified?

Answer:

Cremer-Pople puckering parameters (Q, θ, φ) are calculated from atomic coordinates:

- Planarity Deviation: Maximum deviation of 0.008–0.020 Å from the mean plane .

- Puckering Amplitude (Q): ~0.12 Å for the six-membered ring, indicating slight distortion .

Advanced Question: How do steric effects influence regioselectivity in further functionalization?

Answer:

Steric maps derived from Hirshfeld surface analysis (CrystalExplorer) show:

- Br Substituent: Occupies a low-density region, favoring electrophilic attack at C4 or C7 positions.

- Ethoxycarbonyl Group: Steric hindrance (volume ~45 ų) limits accessibility to the N3 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.